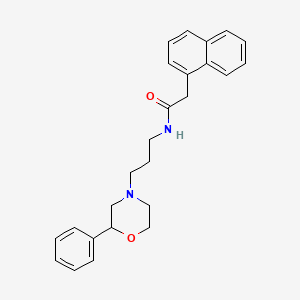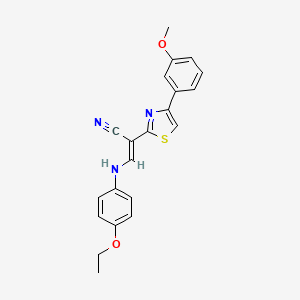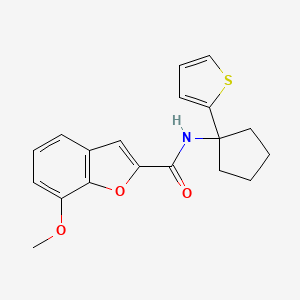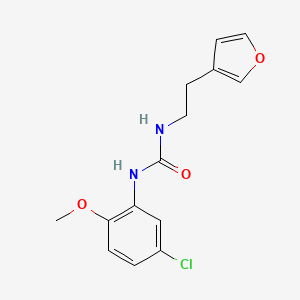
2-(naphthalen-1-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as NAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acetamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Research
A study highlights the synthesis of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides, demonstrating potent inhibitory activities against various cancer cell lines, including CNS, Melanoma, and Breast cancer. The structural compatibility of these compounds was studied using NMR techniques, indicating their potential in anticancer drug discovery (Gautam Kumar Dhuda et al., 2021).
Neurological Disorders
Another research effort focused on synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. The study found significant anti-Parkinson's activity in certain derivatives, highlighting the potential of these compounds in treating neurological disorders (S. Gomathy et al., 2012).
Anti-HIV Activity
Research into amino acid derivatives led to the synthesis of a new series of naphthalene derivatives, including 2‐(naphthalen-2‐yloxy)‐N‐[(aryl-5-thioxo-4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, with some compounds showing potent inhibitory activity against HIV-1 and HIV-2. This indicates their potential as leads in the development of antiviral agents (Nawar S. Hamad et al., 2010).
Molecular Interactions
A study employing density functional theory (DFT) explored the local molecular properties of acetamide derivatives, analyzing their potential as anti-HIV drugs. The research suggested that certain acetamide derivatives exhibit significant potency as anti-HIV drugs, providing insights into their interaction mechanisms (M. Oftadeh et al., 2013).
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25(18-22-12-6-11-20-8-4-5-13-23(20)22)26-14-7-15-27-16-17-29-24(19-27)21-9-2-1-3-10-21/h1-6,8-13,24H,7,14-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTRVDVSLUKTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2468888.png)

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2468893.png)
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2468897.png)

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)

![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)



![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)